molecular formula C13H12N2O5S B4915075 N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide

N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4915075
M. Wt: 308.31 g/mol
InChI Key: DQBRRQBHWIMPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group attached to the phenyl ring and a nitro group attached to the benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2-methoxyaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: N-(2-Methoxyphenyl)-3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Methoxyphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.

    Biological Studies: It is used in biochemical assays to study the interactions of sulfonamide compounds with biological targets, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects. The sulfonamide moiety can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites of enzymes or receptors.

Comparison with Similar Compounds

  • N-(2-Methoxyphenyl)-4-nitrobenzenesulfonamide
  • N-(2-Methoxyphenyl)-2-nitrobenzenesulfonamide
  • N-(2-Methoxyphenyl)-3-chlorobenzenesulfonamide

Comparison: N-(2-Methoxyphenyl)-3-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzenesulfonamide ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituent positions or different substituents, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-13-8-3-2-7-12(13)14-21(18,19)11-6-4-5-10(9-11)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBRRQBHWIMPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using o-anisidine (1.0 ml, 8.55 mmol) and 3-nitrobenzenesulfonyl chloride (1.95 g, 8.55 mmol), the procedure of Reference Example 2 was repeated to obtain 2.36 g (89.5%) of the title compound in the form of light yellow needle crystals.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Yield
89.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.